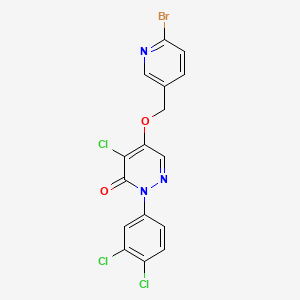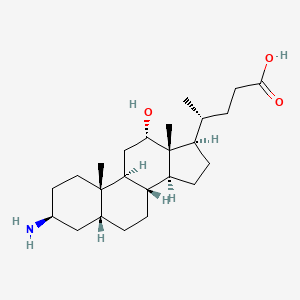
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is a coordination compound with the molecular formula C14H13CdN3OS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with a cadmium(II) salt, such as cadmium acetate, in the presence of ammonia to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cadmium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other cadmium complexes.
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other cadmium complexes and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in materials science for the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) involves its ability to coordinate with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the cadmium ion, which can form stable complexes with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Salicylaldehyde: A simpler compound with a similar benzaldehyde core but lacking the cadmium and thiobenzoylhydrazonato components.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-cadmium(II) is unique due to its specific coordination environment and the presence of cadmium. This gives it distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
132773-06-9 |
|---|---|
Molekularformel |
C14H13CdN3OS |
Molekulargewicht |
383.75 g/mol |
IUPAC-Name |
azane;cadmium(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.Cd.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;; |
InChI-Schlüssel |
JINGYFFHNNTGGE-OVWKBUNZSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cd+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















